![molecular formula C5H10N2 B13207456 2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
2,3-Diazabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diazabicyclo[221]heptane is a bicyclic organic compound with the molecular formula C7H12N2 It is characterized by a unique structure that includes a seven-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]heptane typically involves the reaction of ethyl azodicarboxylate with cyclopentadiene. The reaction is carried out in an ether solution, with the addition of cyclopentadiene dropwise to maintain a gentle reflux . The resulting product, diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is then hydrogenated using palladium on carbon as a catalyst to yield diethyl this compound-2,3-dicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the denitrogenation process, which involves the release of nitrogen gas and the formation of cycloalkene derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium on carbon for hydrogenation and potassium hydroxide for deprotection reactions . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound include cycloalkene derivatives and various substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
2,3-Diazabicyclo[2.2.1]heptane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Diazabicyclo[2.2.1]heptane involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity . The exact molecular targets and pathways depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with nitrogen atoms at different positions.
2,3-Dimethylene-bicyclo[2.2.1]heptane: This compound features methylene groups instead of nitrogen atoms, resulting in different chemical properties.
Uniqueness
2,3-Diazabicyclo[2.2.1]heptane is unique due to its specific arrangement of nitrogen atoms within the bicyclic structure. This arrangement imparts distinct reactivity and binding properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H10N2 |
|---|---|
Peso molecular |
98.15 g/mol |
Nombre IUPAC |
2,3-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H10N2/c1-2-5-3-4(1)6-7-5/h4-7H,1-3H2 |
Clave InChI |
PWHOCEZDDSHQTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
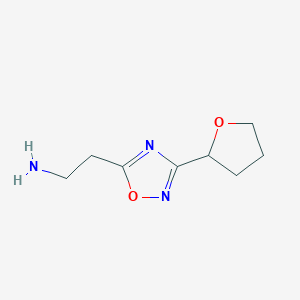

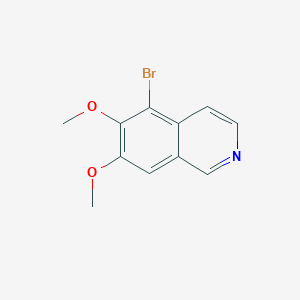
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
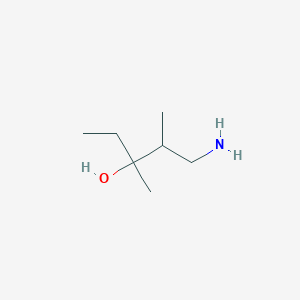
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
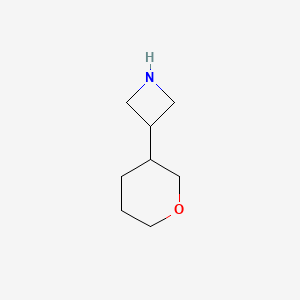
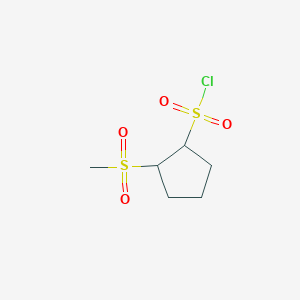
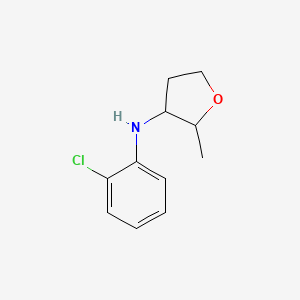
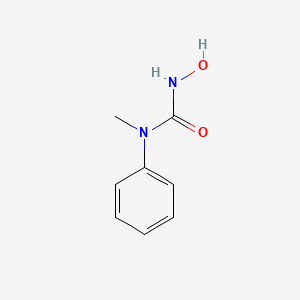
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
